molecular formula C7H7BrOS B6235011 2-bromo-4H,6H,7H-thieno[3,2-c]pyran CAS No. 1403485-54-0

2-bromo-4H,6H,7H-thieno[3,2-c]pyran

Cat. No.: B6235011
CAS No.: 1403485-54-0
M. Wt: 219.1
InChI Key:
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Description

2-bromo-4H,6H,7H-thieno[3,2-c]pyran is a unique chemical compound with a complex structure that includes both bromine and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,6H,7H-thieno[3,2-c]pyran typically involves the bromination of thieno[3,2-c]pyran. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4H,6H,7H-thieno[3,2-c]pyran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thienopyrans, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-bromo-4H,6H,7H-thieno[3,2-c]pyran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4H,6H,7H-thieno[3,2-c]pyran involves its interaction with specific molecular targets. The bromine atom and the thienopyran ring system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-bromo-4H,6H,7H-thieno[3,2-c]pyran can be compared with other thienopyran derivatives and brominated compounds:

    Thieno[3,2-c]pyran: The parent compound without the bromine atom. It has different reactivity and applications.

    2-chloro-4H,6H,7H-thieno[3,2-c]pyran: A similar compound with a chlorine atom instead of bromine. It has different chemical properties and reactivity.

    2-bromo-4H,6H,7H-thieno[3,2-b]pyran: A structural isomer with the bromine atom in a different position. It has unique reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1403485-54-0

Molecular Formula

C7H7BrOS

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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